molecular formula C6H7BrN2 B1289317 4-Bromo-6-methylpyridin-2-amine CAS No. 524718-27-2

4-Bromo-6-methylpyridin-2-amine

Cat. No. B1289317
CAS RN: 524718-27-2
M. Wt: 187.04 g/mol
InChI Key: BYYGANJGMXVLND-UHFFFAOYSA-N
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Description

“4-Bromo-6-methylpyridin-2-amine” is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro .


Synthesis Analysis

The synthesis of novel pyridine derivatives, including “4-Bromo-6-methylpyridin-2-amine”, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular formula of “4-Bromo-6-methylpyridin-2-amine” is C6H7BrN2 . Its molecular weight is 187.04 .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a key process in the synthesis of “4-Bromo-6-methylpyridin-2-amine” and its derivatives . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .


Physical And Chemical Properties Analysis

“4-Bromo-6-methylpyridin-2-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

4-Bromo-6-methylpyridin-2-amine: serves as a key intermediate in the synthesis of novel pyridine derivatives. These derivatives are synthesized via Suzuki cross-coupling reactions , which are pivotal in creating compounds with potential applications in medicinal chemistry and as chiral dopants for liquid crystals .

Quantum Mechanical Investigations

The compound is used in quantum mechanical studies to analyze the electronic properties of newly synthesized pyridine derivatives. Density Functional Theory (DFT) methods help predict the reactivity and interaction of these molecules, which is crucial for designing compounds with desired electronic characteristics .

Biological Activity Studies

Researchers utilize 4-Bromo-6-methylpyridin-2-amine to develop derivatives that are tested for various biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are investigated to assess the therapeutic potential of these compounds .

Optoelectronic Device Development

This compound may be involved in the research of two-dimensional materials for optoelectronic devices. While not directly mentioned, similar brominated pyridine compounds are often used in the development of high-mobility semiconductors and sensors .

Pharmaceutical Intermediates

4-Bromo-6-methylpyridin-2-amine: is recognized as a pharmaceutical intermediate. It plays a role in the synthesis of various pharmaceutical agents, highlighting its importance in drug development and synthesis .

Material Science Research

In material science, the compound’s derivatives could be explored for their unique electronic properties. These properties are essential for the creation of new materials with specific conductivity or reactivity .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it is used to create complex molecules. Its reactivity with different chemical groups makes it a versatile building block for synthesizing a wide range of chemical entities .

Analytical Chemistry Applications

Lastly, 4-Bromo-6-methylpyridin-2-amine and its derivatives can be used in analytical chemistry to develop new analytical methods or reagents. Its unique structure allows for the creation of specific probes or markers that can be used in various analytical techniques .

Safety And Hazards

This compound may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation, serious eye irritation or damage, and skin irritation. It is toxic in contact with skin and if swallowed .

Future Directions

While specific future directions for “4-Bromo-6-methylpyridin-2-amine” are not mentioned in the search results, its use as a pharmaceutical intermediate suggests potential applications in drug development .

properties

IUPAC Name

4-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGANJGMXVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626845
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylpyridin-2-amine

CAS RN

524718-27-2
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dibromo-6-methyl-pyridine (J. Bernstein et al., J. Amer. Chem. Soc., 1947, 69, 1147) (22.6 g, 90 mmol) and aqueous ammonia (25%, 260 ml) was stirred in an autoclave at 160° C. for 4 hr. The reaction mixture was cooled to rt and extracted with Et2O. The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with AcOEt/hexane/NEt3=10/30/1) to yield the title compound as a white crystalline material (4.0 g, 6%). NMR (250 MHz, DMSO): δ=3.33 (s, 3H, CH3), 6.13 (s, broad, 2H, NH2), 6.44 (s, 1H, arom-H), 6.54 (s, 1H, arom-H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One

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